
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide is not directly mentioned in the provided papers. However, the papers discuss related compounds within the N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides class, which share a phenoxy moiety and are designed for antitubercular activity. These compounds were synthesized based on the structure of WZY02, a lead compound discovered in previous research, and have shown promising potential as new anti-TB agents due to their excellent in vitro inhibitory activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of related compounds involves the design of 2,6-disubstituted N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties. The synthesis process is not detailed in the abstracts provided, but it is implied that these compounds were successfully synthesized and tested for their antitubercular activity. The design of these compounds was likely guided by structure-activity relationship (SAR) studies to optimize their efficacy against tuberculosis .
Molecular Structure Analysis
While the molecular structure of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide is not analyzed in the provided papers, the related compounds that were studied contain an imidazo[1,2-a]pyridine core with a phenoxyethyl side chain and various amine substituents. These structural features are crucial for the antitubercular activity of these compounds, as they likely interact with specific targets within the Mycobacterium tuberculosis bacteria .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and biological activity of the related compounds are not explicitly described in the abstracts. However, it can be inferred that the compounds undergo specific interactions with the bacterial targets, leading to their inhibitory activity against the tuberculosis bacteria. The exact nature of these chemical reactions would require further study of the compounds' mechanisms of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not detailed in the abstracts. However, compounds 15b and 15d from the series were noted to have good safety and pharmacokinetic profiles, which suggests favorable physical and chemical properties for drug development, such as solubility, stability, and bioavailability. These properties are essential for the compounds' efficacy as antitubercular agents and their potential development into lead compounds for future drug discovery .
科学的研究の応用
Cellular Permeability and DNA Binding
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide belongs to a class of compounds that have shown potential in targeting specific DNA sequences. Research on pyrrole-imidazole polyamides has demonstrated their ability to bind specifically to DNA sequences, affecting gene expression by disrupting protein-DNA interactions. Modifications to these molecules, such as varying the linker length and structure, have been shown to significantly influence their cellular permeability, making them more effective in penetrating cells to reach their target sites within DNA (Liu & Kodadek, 2009).
Gene Expression Regulation
Further studies have illustrated that small molecules targeting specific DNA sequences can effectively regulate gene expression. By binding to predetermined DNA sequences, these compounds demonstrate the potential for controlling the activation or suppression of genes, with implications for therapeutic applications in diseases where gene expression is dysregulated. This approach has been exemplified in the modulation of 5S RNA gene expression, showcasing the utility of such compounds in a therapeutic context (Gottesfeld et al., 1997).
Optical and Electronic Materials
Compounds containing the 1,3,4-oxadiazole ring have also found applications in the development of optical and electronic materials. For instance, the synthesis of new polyamides and poly(amide-imide)s incorporating the 1,3,4-oxadiazole ring has led to materials with promising optical properties, including fluorescence in the blue region. These materials exhibit high thermal stability, making them suitable for use in optoelectronic devices (Hamciuc et al., 2015).
Anticancer Activity
There has been significant interest in the design and synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide analogs for anticancer applications. A series of compounds have been evaluated for their anticancer activity against various cancer cell lines, revealing moderate to excellent activity. These findings underscore the potential of such compounds in the development of new anticancer therapies (Ravinaik et al., 2021).
特性
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-22-11-7-10-15(22)17-20-16(25-21-17)12-19-18(23)13(2)24-14-8-5-4-6-9-14/h4-11,13H,3,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFYCMNTSQQRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2499260.png)
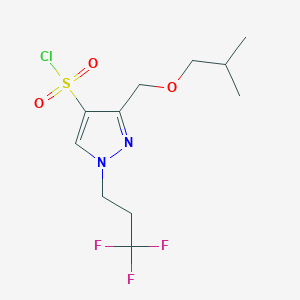
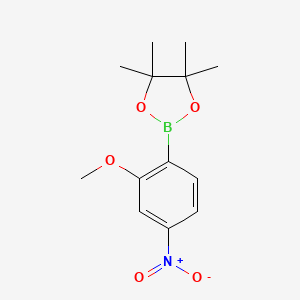
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2499264.png)
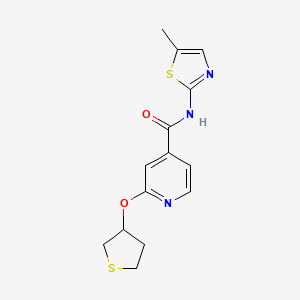


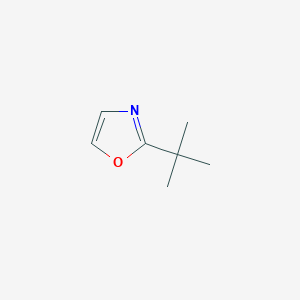
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499273.png)
![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)
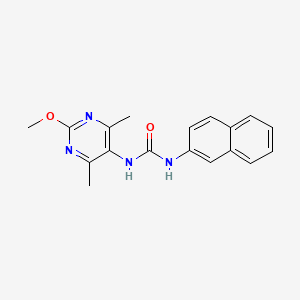
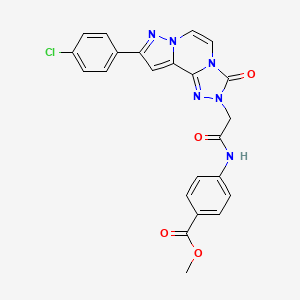

![6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2499280.png)